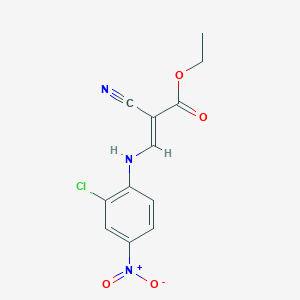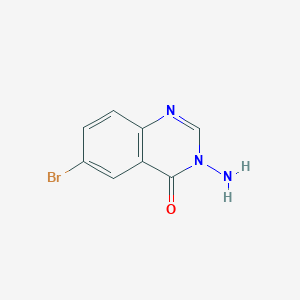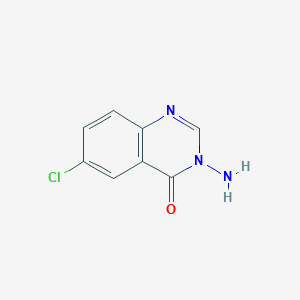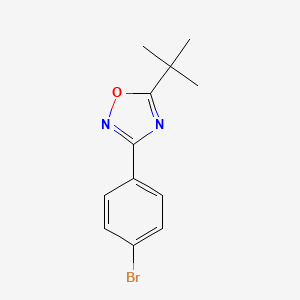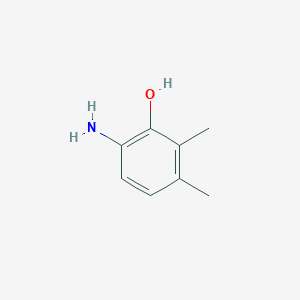
6-氨基-2,3-二甲基苯酚
描述
6-Amino-2,3-dimethylphenol: is an aromatic amino compound with the chemical formula C8H11NO . It is a crystalline solid, typically white or light yellow in color, and has a faint phenolic odor. This compound is known for its good solubility in water and is used in various research and industrial applications due to its unique properties .
科学研究应用
6-Amino-2,3-dimethylphenol is widely used in scientific research and industry due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological studies.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
准备方法
Synthetic Routes and Reaction Conditions: 6-Amino-2,3-dimethylphenol can be synthesized through a simple amination reaction of 2,3-dimethylphenol with ammonia. The specific preparation method can be adjusted according to actual needs .
Industrial Production Methods: In industrial settings, the production of 6-Amino-2,3-dimethylphenol typically involves large-scale amination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: 6-Amino-2,3-dimethylphenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
作用机制
The mechanism by which 6-Amino-2,3-dimethylphenol exerts its effects involves interactions with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic species. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
相似化合物的比较
2,3-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-Amino-2,3-dimethylphenol: Similar structure but with the amino group in a different position, leading to different reactivity and applications.
6-Amino-2,4-dimethylphenol: Similar but with a different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 6-Amino-2,3-dimethylphenol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .
属性
IUPAC Name |
6-amino-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQIWOAHUHCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424680 | |
| Record name | 6-amino-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-74-8 | |
| Record name | 6-amino-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)
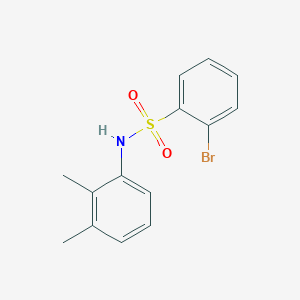
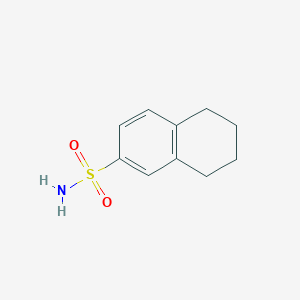
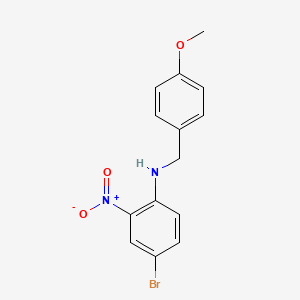
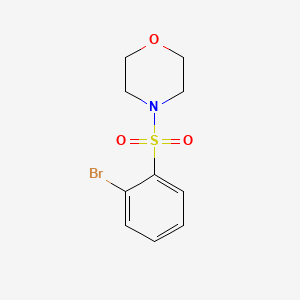


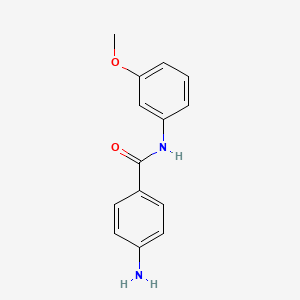
![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)
![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)
